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Introduction
Mazisotine (also known as Mazindol) is a sympathomimetic amine that functions as a

multimodal central nervous system stimulant.[1][2] Its primary mechanism of action involves the

inhibition of norepinephrine, dopamine, and serotonin reuptake, leading to increased synaptic

availability of these key neurotransmitters.[1][3] Additionally, Mazisotine exhibits partial agonist

activity at the orexin-2 receptor, which is implicated in the regulation of wakefulness.[4][5] This

dual mechanism of action makes Mazisotine a promising therapeutic candidate for disorders

characterized by deficits in attention, wakefulness, and impulse control, such as Attention-

Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4]

These application notes provide a comprehensive overview of the experimental design for

clinical trials investigating the efficacy and safety of a controlled-release (CR) formulation of

Mazisotine. Detailed protocols for key experiments are provided to guide researchers in the

clinical development of this compound.

Preclinical Data Summary
A summary of key preclinical data for Mazisotine is presented in the table below. This

information is crucial for informing the design of early-phase clinical trials, including starting

dose selection and safety monitoring parameters.
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Parameter Value Species Reference

Mechanism of Action

Norepinephrine

Transporter (NET)

Inhibitor Dopamine

Transporter (DAT)

Inhibitor Serotonin

Transporter (SERT)

Inhibitor Partial

Orexin-2 Receptor

Agonist

In vitro [1][4][5]

Receptor Binding

Profile

>99% binding at NET,

DAT, and SERT 39%

binding at Orexin-2

Receptors (at 10 µM)

In vitro [1]

Acute Toxicity (Oral

LD50)
180 - 320 mg/kg Rat [3]

Pharmacokinetic and Pharmacodynamic Profile
The controlled-release formulation of Mazisotine is designed for once-daily oral administration.

[1] The pharmacokinetic profile is characterized by a relatively slow absorption and a prolonged

half-life, which supports a stable plasma concentration throughout the day.
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Parameter
Value (Controlled-
Release
Formulation)

Condition Reference

Time to Maximum

Concentration (Tmax)
~4 hours Single Dose [1]

Half-life (t½) ~10 hours Single Dose [1]

Maximum

Concentration (Cmax)

at 3mg dose

16.5 nM Single Dose [1]

Dosing Regimen 1-3 mg, once daily ADHD Clinical Trial [6]

Clinical Trial Design: Phase II/III for ADHD (Adults)
This section outlines a typical Phase II/III clinical trial design for evaluating the efficacy and

safety of Mazisotine CR in adults with ADHD.

Study Objectives
Primary Objective: To evaluate the efficacy of Mazisotine CR compared to placebo in

reducing the core symptoms of ADHD in adults.

Secondary Objectives:

To assess the effect of Mazisotine CR on functional impairment associated with ADHD.

To evaluate the safety and tolerability of Mazisotine CR.

To characterize the pharmacokinetic profile of Mazisotine CR in the target population.

Study Design
Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Duration: 6 weeks of treatment.[6]
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Patient Population: Adults (18-64 years) with a primary diagnosis of ADHD according to

DSM-5 criteria.[6]

Intervention: Mazisotine CR (1 mg, 2 mg, or 3 mg) or placebo, administered orally once

daily.[6] Dosing is flexible, starting at 1 mg/day and titrated based on efficacy and tolerability.

[1]

Endpoints
Primary Efficacy Endpoint: Change from baseline in the total score of the ADHD Rating

Scale-DSM-5 (ADHD-RS-DSM-5) at week 6.[7]

Secondary Efficacy Endpoints:

Proportion of subjects with at least a 30% and 50% reduction in ADHD-RS-DSM-5 total

score.[7]

Change from baseline in the Clinical Global Impression-Severity (CGI-S) and

Improvement (CGI-I) scales.

Change from baseline in a validated measure of functional impairment.[7]

Safety Endpoints:

Incidence and severity of treatment-emergent adverse events (TEAEs).

Changes in vital signs (blood pressure, heart rate), ECG parameters, and body weight.[1]

Clinical laboratory assessments.

Clinical Trial Design: Phase III for Narcolepsy Type 1
(Adults)
This section outlines a typical Phase III clinical trial design for evaluating the efficacy and safety

of Mazisotine ER (Extended-Release) in adults with narcolepsy type 1.

Study Objectives
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Primary Objective: To evaluate the efficacy of Mazisotine ER compared to placebo in

reducing the frequency of cataplexy attacks.[8][9]

Secondary Objectives:

To assess the effect of Mazisotine ER on excessive daytime sleepiness (EDS).[8]

To evaluate the overall safety and tolerability of Mazisotine ER.

Study Design
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[8][9]

Duration: 8 weeks of treatment.[8][9]

Patient Population: Adults (≥18 years) with a diagnosis of narcolepsy with cataplexy.[9]

Intervention: Mazisotine ER or placebo, administered orally once daily.

Endpoints
Primary Efficacy Endpoint: Change from baseline in the weekly number of cataplexy attacks.

[8][9]

Secondary Efficacy Endpoints:

Change from baseline in the Epworth Sleepiness Scale (ESS) score.[8]

Change from baseline in the Maintenance of Wakefulness Test (MWT) mean sleep

latency.

Change from baseline in the Patient-Reported Outcomes Measurement Information

System (PROMIS) for sleep disturbance.[3]

Safety Endpoints:

Incidence and severity of TEAEs.

Changes in vital signs, ECG parameters, and body weight.
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Clinical laboratory assessments.

Experimental Protocols
Protocol 1: Administration and Scoring of the ADHD
Rating Scale-DSM-5 (ADHD-RS-DSM-5)
Objective: To provide a standardized method for assessing the severity of ADHD symptoms.

Procedure:

The ADHD-RS-DSM-5 is an 18-item scale that corresponds to the 18 diagnostic criteria for

ADHD in the DSM-5.

The scale is completed by a clinician based on an interview with the patient and, if available,

a caregiver.

Each item is rated on a 4-point Likert scale based on the frequency of the symptom over the

past 6 months:

0 = Never or rarely

1 = Sometimes

2 = Often

3 = Very often

The total score is the sum of the scores for all 18 items, with a higher score indicating

greater symptom severity.

Subscale scores for inattention (items 1-9) and hyperactivity/impulsivity (items 10-18) can

also be calculated.

Protocol 2: Assessment of Cataplexy Frequency
Objective: To quantify the number of cataplexy attacks experienced by patients with narcolepsy.

Procedure:
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Patients are provided with a daily diary to record the occurrence of cataplexy attacks.

A cataplexy attack is defined as a sudden and transient episode of muscle weakness, often

triggered by strong emotions such as laughter, surprise, or anger.

For each recorded attack, patients should document:

Date and time of the attack.

The trigger for the attack (if any).

The muscle groups affected (e.g., jaw drop, head nod, buckling of the knees).

The duration of the attack.

The weekly cataplexy rate is calculated as the total number of attacks recorded over a 7-day

period.

Protocol 3: Epworth Sleepiness Scale (ESS)
Objective: To measure the patient's subjective level of daytime sleepiness.

Procedure:

The ESS is a self-administered questionnaire consisting of 8 questions.

Patients rate their likelihood of dozing off or falling asleep in eight different situations on a 4-

point scale:

0 = would never doze

1 = slight chance of dozing

2 = moderate chance of dozing

3 = high chance of dozing

The total score is the sum of the ratings for all 8 situations, with a maximum score of 24. A

higher score indicates greater daytime sleepiness.
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Protocol 4: Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure a patient's ability to remain awake during the day in a quiet,

dark environment.

Procedure:

The MWT consists of four 40-minute trials conducted at 2-hour intervals.

During each trial, the patient sits in a comfortable chair in a quiet, dimly lit room and is

instructed to try to stay awake.

Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and

muscle tone (EMG) to determine sleep onset.

The sleep latency for each trial is the time from the start of the trial to the first epoch of sleep.

The mean sleep latency across the four trials is calculated. A longer mean sleep latency

indicates a greater ability to remain awake.

Protocol 5: Cardiovascular Safety Monitoring
Objective: To monitor for potential cardiovascular adverse effects of Mazisotine.

Procedure:

Screening:

Obtain a thorough personal and family history of cardiovascular disease.

Perform a physical examination, including measurement of blood pressure and heart rate.

Obtain a baseline 12-lead electrocardiogram (ECG).

On-treatment Monitoring:

Measure blood pressure and heart rate at each study visit.
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Perform a 12-lead ECG at regular intervals (e.g., at baseline, after dose titration, and at

the end of the study).

Monitor for any patient-reported cardiovascular symptoms (e.g., palpitations, chest pain,

syncope).

Action Thresholds:

Define clinically significant changes in blood pressure and heart rate that would require

dose reduction or discontinuation (e.g., sustained increase in systolic blood pressure >15

mmHg or diastolic blood pressure >10 mmHg; sustained increase in heart rate >15 bpm).

Define clinically significant ECG abnormalities (e.g., QTc interval prolongation >450 ms)

that would require further investigation and potential discontinuation of the drug.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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